![molecular formula C15H19NO3 B2535786 N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide CAS No. 2411291-32-0](/img/structure/B2535786.png)
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide, also known as BHMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of DNA polymerases, which are enzymes involved in DNA replication. This compound has also been shown to inhibit the activity of HIV-1 integrase, an enzyme required for the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting a potential use as an anticancer agent. This compound has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. In addition, this compound has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide is its versatility, as it can be used in a variety of experimental settings. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new drugs targeting enzymes and proteins involved in various cellular processes. Finally, the incorporation of this compound into polymers for use in materials science may lead to the development of new materials with improved properties.
Synthesemethoden
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide can be synthesized using a multistep process involving the reaction of benzylamine with 3-hydroxyoxolan-3-ylmethyl bromide, followed by the addition of prop-2-enamide. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to possess antitumor and antiviral activity, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been incorporated into polymers to improve their properties, such as thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-14(17)16(10-13-6-4-3-5-7-13)11-15(18)8-9-19-12-15/h2-7,18H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDOOQRFNLXADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


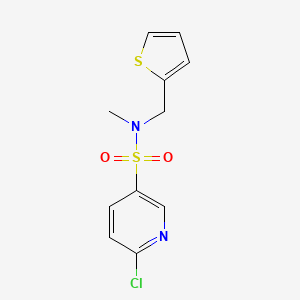
![2-[[(1R,2R)-2-Methylcyclopropyl]amino]ethanol](/img/structure/B2535705.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2535707.png)
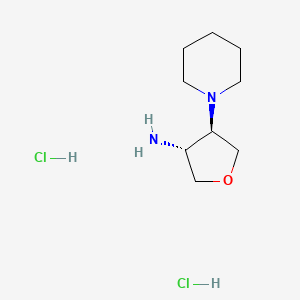
![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one](/img/structure/B2535709.png)
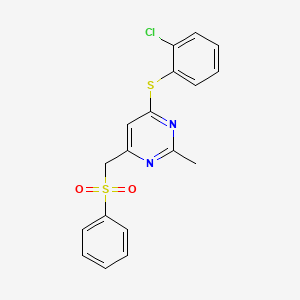
![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2535715.png)
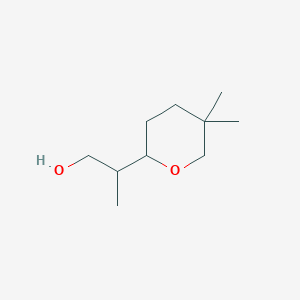
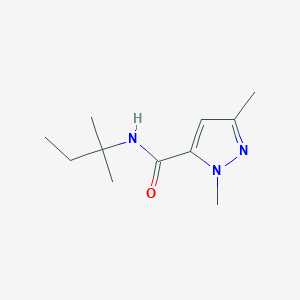
![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)
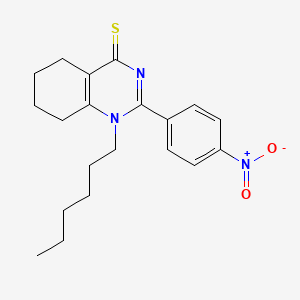
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)